4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c20-15-5-3-13(4-6-15)17-22-23-18(26-17)14-7-9-24(10-8-14)19(25)21-12-16-2-1-11-27-16/h1-6,11,14H,7-10,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGNMDXVMBOGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is part of a class of oxadiazole derivatives that have garnered attention for their diverse biological activities. This article aims to summarize the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 338.34 g/mol. The structure includes a piperidine ring, an oxadiazole moiety, and a thiophene substituent, which contribute to its unique biological properties.
The biological activity of oxadiazole derivatives often involves interactions with various molecular targets such as enzymes and receptors. Specifically, the presence of the oxadiazole ring is associated with:
- Antiproliferative Activity : Compounds similar to this one have shown significant antiproliferative effects in cancer cell lines by acting as tubulin inhibitors. This mechanism disrupts mitotic processes, leading to increased apoptosis in malignant cells .
- Enzyme Inhibition : The structural features allow for potential interactions with various enzymes, modulating their activities which may be beneficial in treating diseases like cancer and metabolic disorders .
Biological Activity Data
Research has indicated that derivatives of oxadiazole exhibit a range of biological activities. Below is a summary table highlighting some key studies related to similar compounds:
| Compound | Biological Activity | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|---|
| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamide | Antiproliferative | 120 nM | DU-145 (Prostate Cancer) | Tubulin Inhibition |
| N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide | Anticancer | 0.65 - 2.41 | MCF-7 (Breast Cancer) | Apoptosis Induction |
| 1,2,4-Oxadiazol Derivatives | Enzyme Inhibition | <0.75 nM | Various Cancer Lines | Carbonic Anhydrase Inhibition |
Case Studies
- Antiproliferative Effects : A study demonstrated that compounds structurally related to our target molecule exhibited significant antiproliferative effects against prostate cancer cells (DU-145) through tubulin inhibition . The lead compound from this study achieved an IC50 value of 120 nM.
- Mechanistic Insights : Another investigation into oxadiazole derivatives revealed that they could induce apoptosis in MCF-7 breast cancer cells by activating caspase pathways and increasing p53 expression levels . This suggests that modifications in the structure can enhance their therapeutic potential.
- Selectivity in Enzyme Inhibition : Research on similar compounds indicated selective inhibition against carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis . The most active compound showed K_i values in the picomolar range.
Scientific Research Applications
Anticancer Properties
Research has highlighted the anticancer potential of oxadiazole derivatives, including the compound . The following points summarize key findings:
- Mechanism of Action : The oxadiazole moiety is known to interact with various biological targets, leading to apoptosis in cancer cells. Studies have shown that compounds containing this structure can significantly inhibit cell proliferation and induce cell cycle arrest in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
-
Case Studies :
- A study demonstrated that derivatives similar to this compound exhibited an IC50 value as low as 0.25 μM against hepatocarcinoma cell lines, indicating potent antitumor activity .
- Another investigation reported that specific oxadiazole derivatives could induce apoptosis by increasing caspase activity in cancer cells, thus highlighting their potential as anticancer agents .
Antimicrobial Activity
The compound's structural features suggest potential applications as an antimicrobial agent. Research indicates that oxadiazole derivatives can exhibit significant activity against various bacterial strains:
- Mechanism of Action : The presence of electron-withdrawing groups enhances the compound's ability to penetrate bacterial membranes and disrupt cellular functions.
-
Case Studies :
- A series of studies have shown that oxadiazole derivatives possess activity against Mycobacterium tuberculosis, with some compounds exhibiting IC50 values below 5 μM .
- Novel derivatives have been synthesized and tested for their anti-tubercular properties, showing promising results in inhibiting bacterial growth without significant cytotoxicity to human cells .
Neuroprotective Effects
Recent studies have begun exploring the neuroprotective properties of oxadiazole derivatives:
- Mechanism of Action : These compounds may exert neuroprotective effects through modulation of neuroinflammatory pathways and inhibition of oxidative stress.
-
Case Studies :
- Research has indicated that certain oxadiazole-based compounds can protect neuronal cells from apoptosis induced by neurotoxic agents .
- Compounds similar to the one discussed have shown promise in preclinical models for diseases such as Alzheimer's and Parkinson's due to their ability to cross the blood-brain barrier .
Summary Table of Applications
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation | IC50 values as low as 0.25 μM against cancer cells |
| Antimicrobial | Disrupts bacterial membranes | Effective against Mycobacterium tuberculosis |
| Neuroprotective | Modulates neuroinflammation; reduces oxidative stress | Protects neuronal cells from apoptosis |
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Core Variations : Replacing the oxadiazole in the target compound with thiadiazole (e.g., ) or benzoxazolothiazole () alters electronic properties and steric bulk, impacting target selectivity. Thiadiazole-containing analogs demonstrate enhanced antifungal activity due to improved membrane permeability .
- Substituent Effects : The thiophen-2-ylmethyl group in the target compound may confer higher lipophilicity compared to methoxyphenyl () or tosyl () groups, influencing blood-brain barrier penetration or metabolic stability.
- Bioactivity Trends : Fluorophenyl-substituted compounds (e.g., ) consistently exhibit antimicrobial properties. For example, acylthiourea derivatives with 4-fluorophenyl groups showed >90% inhibition against Gibberella zeae at 50 mg/L .
Physicochemical and Pharmacokinetic Properties
While experimental data for the target compound are lacking, analog-based inferences suggest:
- LogP : ~3.5–4.0 (moderate lipophilicity due to fluorophenyl and thiophene groups).
- Solubility: Limited aqueous solubility, typical of aryl- and heterocycle-rich structures.
- Metabolic Stability : Thiophene rings may undergo CYP450-mediated oxidation, necessitating prodrug strategies or structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
